molecular formula C7H9N3OS B10905872 6-amino-1-(prop-2-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-amino-1-(prop-2-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B10905872
M. Wt: 183.23 g/mol
InChI Key: CQIGYDWWFOVUTI-UHFFFAOYSA-N
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Description

1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a heterocyclic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an allyl-substituted urea with a thiourea derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Nucleophilic substitution reactions at the amino or allyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups at the amino or allyl positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Lacks the allyl group but shares the core structure.

    1-ALLYL-6-AMINO-2-OXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

1-ALLYL-6-AMINO-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to the presence of both the allyl and thioxo groups, which can influence its reactivity and biological activity. The combination of these functional groups might confer specific properties that are not observed in similar compounds.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

6-amino-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C7H9N3OS/c1-2-3-10-5(8)4-6(11)9-7(10)12/h2,4H,1,3,8H2,(H,9,11,12)

InChI Key

CQIGYDWWFOVUTI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC(=O)NC1=S)N

Origin of Product

United States

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